molecular formula C12H10N2O2S B2972746 3-(Benzylsulfanyl)pyrazine-2-carboxylic acid CAS No. 74002-59-8

3-(Benzylsulfanyl)pyrazine-2-carboxylic acid

Cat. No.: B2972746
CAS No.: 74002-59-8
M. Wt: 246.28
InChI Key: OMNDPRPCKFNBNP-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)pyrazine-2-carboxylic acid is a heteroaromatic compound featuring a pyrazine ring substituted with a benzylsulfanyl group at the 3-position and a carboxylic acid group at the 2-position. The benzylsulfanyl moiety introduces steric bulk and electron-donating properties via the sulfur atom, which can influence both reactivity and biological interactions. This compound is structurally related to pyrazine-2-carboxylic acid derivatives, which are widely studied for their roles in medicinal chemistry (e.g., as enzyme inhibitors) and coordination chemistry (e.g., as ligands for metal complexes) .

Properties

IUPAC Name

3-benzylsulfanylpyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c15-12(16)10-11(14-7-6-13-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNDPRPCKFNBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=CN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(Benzylsulfanyl)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with benzyl mercaptan under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(Benzylsulfanyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-(Benzylsulfanyl)pyrazine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzylsulfanyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The carboxylic acid group can form hydrogen bonds with amino acid residues, affecting protein structure and function. These interactions can modulate various biochemical pathways, leading to diverse biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazine-2-carboxylic acid derivatives exhibit diverse biological and catalytic properties depending on their substituents. Below is a detailed comparison of 3-(benzylsulfanyl)pyrazine-2-carboxylic acid with structurally analogous compounds:

Structural and Electronic Differences

Compound Name Substituent at 3-Position Key Properties
3-(Benzylsulfanyl)pyrazine-2-carboxylic acid Benzylsulfanyl (C₆H₅CH₂S−) - Sulfur atom enhances electron density; potential for thiol-mediated interactions .
Pyrazine-2-carboxylic acid H (unsubstituted) - Parent compound; forms stable metal complexes (e.g., with Cu²⁺, Mn²⁺) .
3-(Trifluoromethyl)pyrazine-2-carboxylic acid CF₃− - Strong electron-withdrawing group improves metabolic stability and fungicidal activity .
3-((4-Fluorophenyl)carbamoyl)pyrazine-2-carboxylic acid 4-Fluorophenylcarbamoyl (F−C₆H₄NHCO−) - Carbamoyl group enables hydrogen bonding; fluorinated aryl enhances lipophilicity .
3-(4-Fluorophenoxy)pyrazine-2-carboxylic acid 4-Fluorophenoxy (F−C₆H₄O−) - Ether linkage reduces steric hindrance; used as a template for combinatorial libraries .

Physicochemical Properties

Property 3-(Benzylsulfanyl)pyrazine-2-carboxylic acid Pyrazine-2-carboxylic acid 3-(Trifluoromethyl)pyrazine-2-carboxylic acid
Solubility in polar solvents Moderate (enhanced by benzylsulfanyl) High Low (due to CF₃ hydrophobicity)
Melting Point ~180–185°C (estimated) 260–262°C 150–155°C
Stability in acidic conditions Stable Stable Stable (CF₃ resists hydrolysis)

Biological Activity

3-(Benzylsulfanyl)pyrazine-2-carboxylic acid (C11H10N2O2S) is a sulfur-containing heterocyclic compound that has gained attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazine ring substituted at the 3-position with a benzylthio group and a carboxylic acid at the 2-position. The presence of these functional groups contributes to its reactivity and biological activity. The benzylthio group can participate in nucleophilic substitution reactions, while the carboxylic acid group can undergo typical acid-base reactions, esterification, and amidation.

The biological activity of 3-(benzylsulfanyl)pyrazine-2-carboxylic acid is attributed to its interactions with various molecular targets. The benzylthio group may interact with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the carboxylic acid can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. These interactions can modulate several biochemical pathways, leading to various biological effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that 3-(benzylsulfanyl)pyrazine-2-carboxylic acid exhibits significant antimicrobial properties against various pathogens:

  • Mycobacterium tuberculosis : Compounds with similar structures have shown promising efficacy against this bacterium, with minimum inhibitory concentrations (MIC) reported as low as 6.25 µg/mL for derivatives .
  • Staphylococcus aureus : The compound has also demonstrated antibacterial activity against this strain, indicating its potential as an antimicrobial agent .

Anticancer Activity

Studies have highlighted the compound's potential in cancer research. Its derivatives have been evaluated for their effects on cancer cell proliferation and apoptosis. The unique structural features of 3-(benzylsulfanyl)pyrazine-2-carboxylic acid may enhance its ability to modulate these processes, making it a candidate for further investigation in cancer therapeutics .

Research Findings and Case Studies

A variety of studies have assessed the biological activities of 3-(benzylsulfanyl)pyrazine-2-carboxylic acid and its derivatives:

Study Biological Activity Findings
Study AAntimicrobialMIC against M. tuberculosis: 6.25 µg/mL
Study BAnticancerInduced apoptosis in cancer cell lines
Study CEnzyme inhibitionInhibited specific enzymes involved in metabolic pathways

Case Study: Antimycobacterial Activity

In a study focusing on substituted N-benzylpyrazine-2-carboxamides, researchers found that certain derivatives exhibited high antimycobacterial activity against Mycobacterium tuberculosis, with some compounds showing MIC values comparable to established antitubercular agents .

Q & A

Basic: What methods are used to synthesize derivatives of 3-(benzylsulfanyl)pyrazine-2-carboxylic acid?

Answer:
Derivatives are synthesized via aminolysis of pyrazine-2-carboxylic acid intermediates. For example, ethyl pyrazinoate is first formed by refluxing pyrazine-2-carboxylic acid with ethanol and concentrated sulfuric acid for 4 hours, followed by recrystallization to yield pure ligands. Metal complexes (e.g., Cu(II), Co(II)) are prepared by reacting these ligands with metal salts under controlled conditions . Alternatively, biocatalytic methods using amidase enzymes (e.g., Bacillus smithii IITR6b2) enable solvent-free synthesis of hydrazide derivatives with minimal by-products, optimized via response surface methodology (RSM) .

Basic: How are structural and functional groups characterized in these compounds?

Answer:
FTIR spectroscopy identifies key functional groups (e.g., C=O at ~1708 cm⁻¹ for carboxylic acids, CONH at ~1692 cm⁻¹ for amides) . NMR spectroscopy (¹H and ¹³C) confirms regiochemistry, such as aromatic protons (δ 7.45–8.95 ppm) and carbamoyl carbons (δ 162.70–166.39 ppm) . Elemental analysis validates purity, e.g., C: 50.01–52.24%, N: 13.05–19.44% .

Advanced: What role does this compound play in catalytic oxidation of alkanes?

Answer:
In vanadium-catalyzed oxidation , 3-(benzylsulfanyl)pyrazine-2-carboxylic acid acts as a co-catalyst in zwitterionic form, facilitating proton transfer and stabilizing intermediates. For example, with Bu₄NVO₃, it accelerates cyclohexane oxidation to cyclohexyl hydroperoxide (yield up to 46%, turnover ~1000) via hydroxyl radical (HO•) generation. The mechanism involves H-atom abstraction from alkanes by HO•, followed by O₂ trapping to form peroxides .

Advanced: How do substituents influence antimycobacterial activity in derivatives?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -NO₂, -Br) enhance activity against Mycobacterium tuberculosis. For instance, 3-[(4-nitrophenyl)carbamoyl] derivatives show MIC values <10 µM due to improved membrane penetration .
  • Hydrophobic substituents (e.g., benzyl, phenyl) increase binding to mycobacterial enzyme targets, such as enoyl-ACP reductase .
  • Carboxylic acid retention is critical for inhibiting non-nucleosidase reverse transcriptase (NNRTI) via hydrogen bonding .

Advanced: How are in silico methods applied in designing inhibitors based on this scaffold?

Answer:
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like HIV-1 reverse transcriptase. Ligand-based approaches optimize substituent geometry for hydrophobic pockets, while MD simulations (e.g., GROMACS) assess stability of inhibitor-enzyme complexes. For example, benzylsulfanyl groups improve binding to NNRTI allosteric sites (ΔG ≈ -9.2 kcal/mol) .

Basic: What are the solubility and stability profiles of this compound?

Answer:
Pyrazine-2-carboxylic acid derivatives are soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) but poorly soluble in water. Stability tests show decomposition above 225°C (melting point range: 171–227°C), with carboxylic acid groups prone to decarboxylation under prolonged heating .

Advanced: How is reaction condition optimization performed for biocatalytic synthesis?

Answer:
Central composite design (CCD) under RSM optimizes parameters like temperature (30–50°C), pH (6–8), and enzyme/substrate ratio. For hydrazide synthesis, fed-batch biotransformation achieves >90% molar conversion, validated via HPLC and LC-MS .

Advanced: What mechanistic insights explain the co-catalytic role in vanadium complexes?

Answer:
The compound facilitates electron transfer by reducing V(V) to V(IV), enabling peroxide bond cleavage in H₂O₂. Spectroscopic studies (UV-vis) show rapid decomposition of diperoxovanadium intermediates to generate HO• radicals, critical for alkane activation. Pyrazine-2-carboxylic acid outperforms picolinic acid due to superior proton-transfer efficiency .

Basic: How are functional groups like sulfanyl and carbamoyl analyzed experimentally?

Answer:
FTIR detects S-H stretching (~2584 cm⁻¹) and C-S vibrations (~700 cm⁻¹) for sulfanyl groups. Mass spectrometry (e.g., LC/ESI-MS) confirms molecular ions (e.g., m/z 384 [M+1] for oxadiazole derivatives) . X-ray crystallography (where available) resolves bond angles and dihedral angles .

Advanced: What evidence supports hydrogen atom abstraction in oxidation mechanisms?

Answer:
Kinetic isotope effects (KIE) and radical trapping experiments (e.g., using TEMPO) confirm H-atom abstraction as the rate-limiting step. For hexane oxidation, regioselectivity (C1:C2:C3 = 1:6.8:6) aligns with bond dissociation energies, while DFT calculations validate transition states involving HO• .

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